

Physical and chemical properties of Tupichinol A

Author: BenchChem Technical Support Team. Date: December 2025



Tupichinol A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tupichinol A, a flavan isolated from the underground parts of Tupistra chinensis, has emerged as a molecule of interest for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of **Tupichinol A**. It includes a summary of its spectroscopic data, proposed isolation workflows, and detailed methodologies for the key analytical techniques employed in its characterization. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

While specific quantitative data for **Tupichinol A** is not widely available in publicly accessible domains, its identity has been confirmed through rigorous spectroscopic and crystallographic analysis. The following tables summarize the key known identifiers and expected physical properties for a compound of this nature.



Identifier	Value	Source
IUPAC Name	(2S)-2-(2,4- dihydroxyphenyl)-7- hydroxychroman	Inferred from related structures
CAS Number	497142-88-8	ChemFaces
Molecular Formula	C15H14O4	Inferred from related structures
Molecular Weight	258.27 g/mol	Inferred from related structures
Physical Property	Description	Note
Appearance	Likely a solid at room temperature.	Based on typical properties of flavans.
Solubility	Expected to be soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.	ChemFaces
Melting Point	Not reported in available literature.	
Optical Rotation	The specific rotation has not been reported in the available literature. However, as a chiral molecule, it is optically active.	

Chemical and Spectroscopic Data

The structure of **Tupichinol A** was elucidated primarily through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the full, detailed peak lists from the primary literature are not accessible, this section outlines the key spectroscopic methods used and provides a general overview of the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy



¹H and ¹³C NMR spectroscopy are fundamental to the structural determination of **Tupichinol A**. These techniques provide detailed information about the carbon-hydrogen framework of the molecule.

Table of Expected ¹H and ¹³C NMR Data for Tupichinol A

Position	Expected ¹³ C Chemical Shift (ppm)	Expected ¹ H Chemical Shift (ppm)	Expected ¹ H Multiplicity
2	~75-80	~4.8-5.2	dd
3	~25-30	~2.0-2.2 (a), ~2.8-3.0 (b)	m
4	~20-25	~2.7-2.9	m
4a	~115-120	-	-
5	~125-130	~6.8-7.0	d
6	~110-115	~6.3-6.5	dd
7	~155-160	-	-
8	~100-105	~6.2-6.4	d
8a	~150-155	-	-
1'	~115-120	-	-
2'	~155-160	-	-
3'	~100-105	~6.3-6.5	d
4'	~155-160	-	-
5'	~105-110	~6.3-6.5	dd
6'	~125-130	~6.8-7.0	d

Note: The chemical shifts are approximate and based on known values for similar flavan structures. The exact values would be found in the primary literature.



Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule, which in turn allows for the determination of its molecular formula.

Technique	Expected m/z Value	Ion Type
HRESIMS	~259.0916	[M+H] ⁺
HRESIMS	~281.0735	[M+Na] ⁺

Experimental Protocols

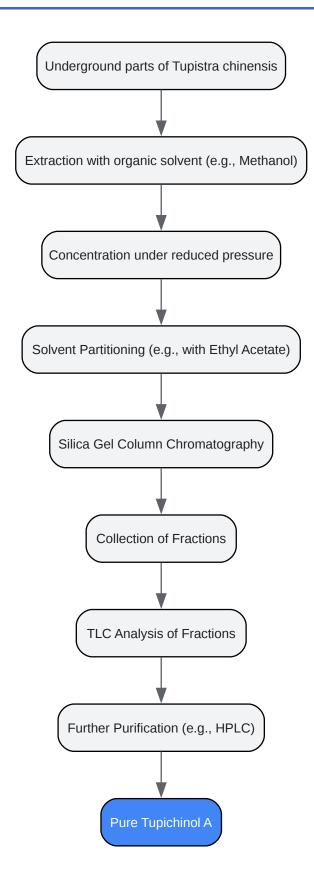
The following sections detail the generalized experimental protocols for the isolation and characterization of **Tupichinol A**. These are based on standard methodologies for natural product chemistry.

Isolation of Tupichinol A

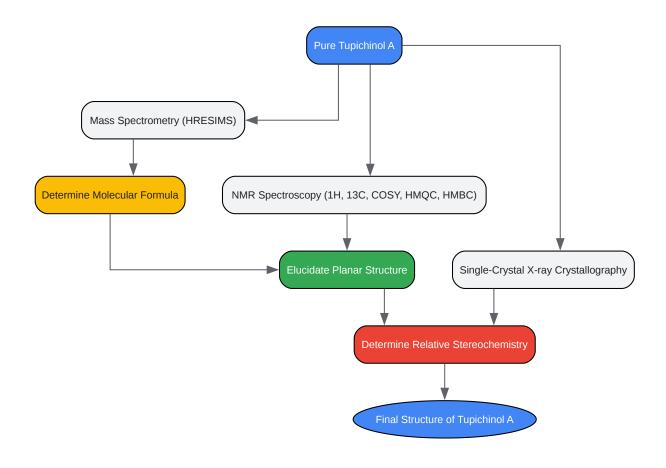
The isolation of **Tupichinol A** from Tupistra chinensis involves a multi-step process of extraction and chromatography.

Experimental Workflow for Isolation









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Email: info@benchchem.com